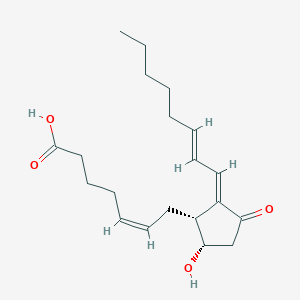
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, specific details about the molecular structure of “(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine” are not available in the search results .Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances. The search results do not provide specific details about the chemical reactions involving "(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as boiling point, melting point, density, and reactivity. Unfortunately, the search results do not provide specific details about the physical and chemical properties of "(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine" .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymers
A significant application of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine derivatives is in the synthesis of fluorinated polyimides, which are noted for their excellent thermal stability, mechanical properties, and optical transparency. For instance, Tao et al. (2009) synthesized multifluoromethyl-substituted aromatic diamines, leading to the creation of fluorinated polyimides with low dielectric constants and high optical transparency, useful in electronic and optoelectronic devices Tao et al., 2009. Similarly, Keshtov et al. (2010) developed functionalized poly(imides) with high thermal and mechanical characteristics, enhancing their solubility in organic solvents, which could be beneficial for high-performance materials Keshtov et al., 2010.
Materials Science
In materials science, the derivative of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine has been utilized in the development of luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives. Xiang and Cao (2012) synthesized COPs that exhibited high sensitivity and selectivity for nitroaromatic explosives detection, showcasing potential applications in security and environmental monitoring Xiang & Cao, 2012.
Organic Synthesis Methodologies
The compound and its derivatives are key intermediates in organic synthesis, including the creation of liquid crystal display materials and antitumor agents. Ren Guo-du (2001) focused on synthesizing 4-bromo-4'-hydroxybiphenyl, a critical intermediate for liquid crystal display materials, indicating the compound's role in advanced manufacturing Ren Guo-du, 2001.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCCCNTJRQNCF-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478989 |
Source


|
| Record name | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
CAS RN |
778565-93-8 |
Source


|
| Record name | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

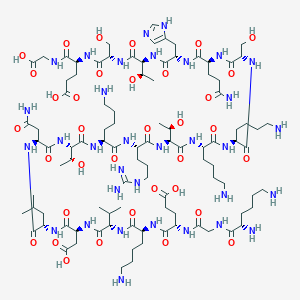
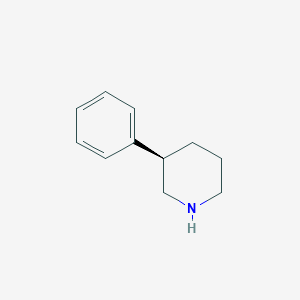
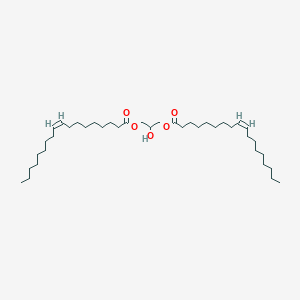
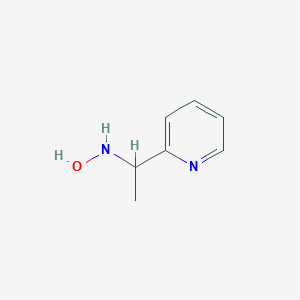
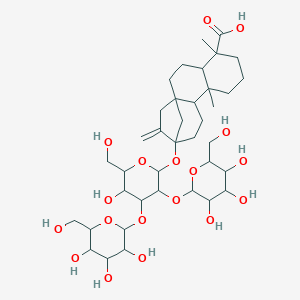

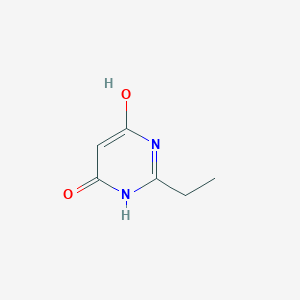
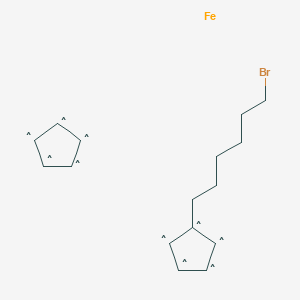
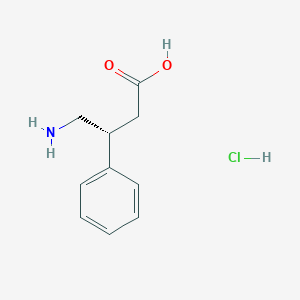
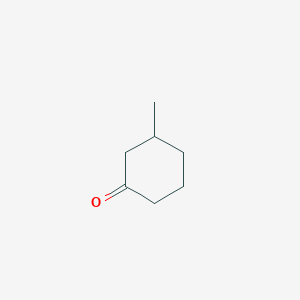
![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)
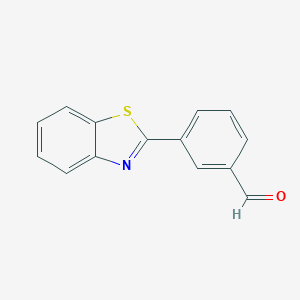
![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)
